Cas no 1806279-78-6 (Ethyl 4-cyano-5-iodo-2-mercaptobenzoate)

Ethyl 4-cyano-5-iodo-2-mercaptobenzoate is a versatile organic compound with distinct chemical properties. It offers high purity and stability, making it suitable for various applications in organic synthesis. Its unique structural features, including a cyano group and an iodo group, provide tunable reactivity, enabling the synthesis of complex organic molecules with desired functionalities. This compound is well-suited for research and development in pharmaceutical, agrochemical, and material science fields.
Ethyl 4-cyano-5-iodo-2-mercaptobenzoate structure
1806279-78-6 structure
商品名:Ethyl 4-cyano-5-iodo-2-mercaptobenzoate
CAS番号:1806279-78-6
MF:C10H8INO2S
メガワット:333.145493507385
CID:4956602

Ethyl 4-cyano-5-iodo-2-mercaptobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-5-iodo-2-mercaptobenzoate
    • インチ: 1S/C10H8INO2S/c1-2-14-10(13)7-4-8(11)6(5-12)3-9(7)15/h3-4,15H,2H2,1H3
    • InChIKey: COCGWALUUJLIGO-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C#N)=CC(=C(C(=O)OCC)C=1)S

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 51.1

Ethyl 4-cyano-5-iodo-2-mercaptobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015006466-250mg
Ethyl 4-cyano-5-iodo-2-mercaptobenzoate
1806279-78-6 97%
250mg
470.40 USD 2021-06-21
Alichem
A015006466-1g
Ethyl 4-cyano-5-iodo-2-mercaptobenzoate
1806279-78-6 97%
1g
1,519.80 USD 2021-06-21
Alichem
A015006466-500mg
Ethyl 4-cyano-5-iodo-2-mercaptobenzoate
1806279-78-6 97%
500mg
847.60 USD 2021-06-21

Ethyl 4-cyano-5-iodo-2-mercaptobenzoate 関連文献

Ethyl 4-cyano-5-iodo-2-mercaptobenzoateに関する追加情報

Ethyl 4-cyano-5-iodo-2-mercaptobenzoate (CAS No. 1806279-78-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-cyano-5-iodo-2-mercaptobenzoate (CAS No. 1806279-78-6) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, characterized by the presence of a cyano group, an iodo substituent, and a thiol moiety, make it an invaluable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents targeting a wide range of diseases.

The chemical structure of Ethyl 4-cyano-5-iodo-2-mercaptobenzoate consists of a benzoic acid backbone modified with an ethyl ester at the carboxyl position, a cyano group at the 4-position, an iodine atom at the 5-position, and a thiol group at the 2-position. This arrangement imparts unique reactivity and functionality, making it a valuable building block for medicinal chemists. The cyano group can participate in various transformations, including nucleophilic addition reactions, while the iodo substituent is often utilized in cross-coupling reactions such as Suzuki or Stille couplings. The thiol group, on the other hand, can engage in disulfide bond formation or be oxidized to form sulfoxides and sulfones, which are common motifs in drug design.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzyme targets. Ethyl 4-cyano-5-iodo-2-mercaptobenzoate has emerged as a crucial intermediate in the synthesis of kinase inhibitors due to its ability to serve as a precursor for molecules with high binding affinity to these targets. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are implicated in various cancers and inflammatory diseases. The cyano and iodo groups provide handles for further functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores that enhance binding interactions with the target enzyme.

The pharmaceutical industry has also leveraged Ethyl 4-cyano-5-iodo-2-mercaptobenzoate in the development of antiviral agents. The structural motifs present in this compound have been found to exhibit inhibitory activity against viral proteases and polymerases. For example, researchers have synthesized analogs of this compound that target the main protease (Mpro) of SARS-CoV-2, demonstrating potential as antiviral therapeutics. The thiol group, in particular, has been shown to interact with critical residues in viral enzymes, leading to inhibition of their catalytic activity. This underscores the importance of Ethyl 4-cyano-5-iodo-2-mercaptobenzoate as a scaffold for designing novel antiviral drugs.

Moreover, Ethyl 4-cyano-5-iodo-2-mercaptobenzoate has found applications in the synthesis of compounds with anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are often treated with small-molecule inhibitors that modulate inflammatory pathways. Derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes and Janus kinases (JAKs), which play pivotal roles in inflammation. The ability to modify various functional groups on this scaffold allows for fine-tuning of pharmacological properties, leading to compounds with improved efficacy and reduced side effects.

The versatility of Ethyl 4-cyano-5-iodo-2-mercaptobenzoate extends beyond its role as an intermediate in drug synthesis; it also serves as a valuable tool in chemical biology research. Researchers have utilized this compound to develop probes that can selectively label specific biological targets for functional studies. For instance, fluorescently labeled derivatives have been used to visualize protein-protein interactions and track cellular processes. The combination of its structural features with advanced labeling techniques has opened new avenues for understanding complex biological systems.

In conclusion, Ethyl 4-cyano-5-iodo-2-thiocyanato-benzoic acid ethyl ester (CAS No. 1806279_78_6) is a multifaceted compound with significant applications in pharmaceutical synthesis and chemical biology research. Its unique structural features enable it to serve as a versatile intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow further, making it an indispensable tool for scientists working at the intersection of chemistry and medicine.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD